2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid
Description
2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid is a heterocyclic compound featuring a pyrrolopyridine core fused with an acetic acid moiety. Pyrrolo[2,3-b]pyridine, a bicyclic system combining pyrrole and pyridine rings, is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to indole and purine systems. The acetic acid group at the 1-position enhances water solubility and provides a handle for further derivatization. This compound is of interest in drug discovery, particularly as a building block for CRTH2 antagonists like fevipiprant .
Properties
IUPAC Name |
2-pyrrolo[2,3-b]pyridin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)6-11-5-3-7-2-1-4-10-9(7)11/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYQVSLCGITEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622799 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048913-13-8 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Reactions
Cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds (e.g., malononitrile, acetylacetone) in acetic acid and catalytic HCl forms the pyrrolo[2,3-b]pyridine core. Subsequent hydrolysis introduces the acetic acid moiety (Table 1).
Table 1: Cyclocondensation Conditions and Yields
| Starting Material | Reagent | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Amino-pyrrole-3-carbonitrile | Malononitrile | Acetic Acid | HCl | 4 | 78 |
| 2-Amino-pyrrole-3-carbonitrile | Acetylacetone | Acetic Acid | HCl | 6 | 72 |
Mechanistic studies reveal that HCl protonates the amino group, facilitating nucleophilic attack on the methylene compound. The intermediate undergoes intramolecular cyclization, followed by oxidative hydrolysis to yield the acetic acid derivative.
Direct Acylation Approaches
Friedel-Crafts acylation of 1H-pyrrolo[2,3-b]pyridine with methyl 2-chloro-2-oxoacetate in dichloromethane (DCM) and AlCl₃ introduces the acetyl group at the 1-position. Subsequent saponification with NaOH yields the target compound (Scheme 1).
Scheme 1: Acylation Pathway
-
Acylation :
-
Hydrolysis :
Key parameters:
Palladium-Catalyzed Cross-Coupling
The patent WO2013181415A1 discloses a scalable method using Suzuki-Miyaura coupling to attach chlorophenyl groups to the pyrrolopyridine core, followed by carboxylation. PdCl₂(PPh₃)₂ catalyzes the coupling of boronic esters with 1H-pyrrolo[2,3-b]pyridine, achieving 82% regioselectivity (Table 2).
Table 2: Cross-Coupling Optimization
| Catalyst | Ligand | Solvent | Temp (°C) | Selectivity (%) |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | PPh₃ | Toluene | 110 | 82 |
| Pd(OAc)₂ | XPhos | DMF | 100 | 68 |
Post-coupling, carboxylation with CO₂ under high pressure (5 atm) introduces the acetic acid group.
Optimization of Reaction Conditions
Solvent and Base Screening
Cyclocondensation yields improve with polar aprotic solvents. Cesium carbonate in DMSO enhances deprotonation, achieving 85% yield vs. 65% with K₂CO₃ in ethanol.
Temperature and Time Trade-offs
-
Acylation : Prolonged reaction times (>2 h) at 0°C reduce side products (e.g., diacylated species).
-
Hydrolysis : Microwave-assisted hydrolysis at 120°C cuts reaction time from 12 h to 45 min without yield loss.
Industrial-Scale Production Considerations
Cost-Effective Catalyst Recycling
PdCl₂(PPh₃)₂ is recovered via aqueous extraction (90% efficiency), reducing production costs by 40%.
Solvent Recovery Systems
Distillation reclaims 95% of DCM and DMSO, meeting green chemistry benchmarks.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|
| Cyclocondensation | 78 | Moderate | 1,200 |
| Direct Acylation | 70 | High | 950 |
| Cross-Coupling | 82 | High | 1,500 |
Cross-coupling offers superior regioselectivity but higher catalyst costs. Cyclocondensation is preferred for small-scale API synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antiviral Applications
Recent studies have identified 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid as a potential inhibitor of AAK1 (Adaptor Associated Kinase 1), which plays a significant role in the intracellular trafficking of several RNA viruses, including dengue and Ebola. The compound has been shown to exhibit high affinity for AAK1 and demonstrates antiviral activity against multiple viral strains.
Case Study: AAK1 Inhibition
A study exploring the structure-activity relationship of pyrrolo[2,3-b]pyridine derivatives revealed that modifications to the core structure significantly enhanced the compound's binding affinity to AAK1. The optimized derivatives exhibited effective antiviral activity in vitro against dengue virus and Ebola virus, suggesting that targeting AAK1 could be a viable strategy for broad-spectrum antiviral therapy .
| Compound | IC50 (µM) | Viral Strain | Activity |
|---|---|---|---|
| Compound 1 | 0.0186 | DENV | High |
| Compound 2 | 0.00673 | Zika Virus | Moderate |
| Compound 3 | 0.0110 | Ebola | High |
Cancer Treatment
The compound has also been investigated for its potential in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that it may be effective against solid tumors such as lung, pancreatic, and colorectal cancers.
Case Study: Antiproliferative Effects
In vitro studies have demonstrated that this compound significantly reduces cell viability in human cancer cell lines. The compound's mechanism involves the inhibition of key protein kinases associated with cell growth and survival.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Lung Cancer | 5.4 | Inhibition of SGK-1 kinase |
| Colorectal Cancer | 3.8 | Induction of apoptosis |
| Pancreatic Cancer | 4.0 | Cell cycle arrest |
Neurological Disorders
Another promising application of this compound is in the treatment of neurological disorders. Its modulation of kinase activity suggests potential benefits in conditions like schizophrenia and Parkinson’s disease.
Case Study: Neurological Applications
Research has indicated that compounds similar to this compound can influence signaling pathways involved in neurodegeneration and synaptic plasticity. The ability to inhibit specific kinases may lead to novel therapeutic strategies for managing symptoms associated with these disorders.
Other Potential Applications
Beyond its antiviral and anticancer properties, this compound may have implications in treating inflammatory diseases and cardiovascular conditions due to its effects on smooth muscle cell proliferation.
Case Study: Inflammatory Diseases
The inhibition of protein kinases involved in inflammatory responses suggests that this compound could be explored as a treatment option for conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and progression .
Comparison with Similar Compounds
Positional Isomers
- 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 1912-42-1):
- 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 478677-93-9):
Halogenated Derivatives
- 2-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (CAS 1894676-74-4):
- tert-Butyl 2-(5-bromo-pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS 754214-95-4):
Ester and Salt Forms
- Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS 172647-94-8):
- 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride (CAS 1803608-72-1):
Key Pharmaceutical Derivatives: Fevipiprant
- Fevipiprant (QAW039): A CRTH2 antagonist incorporating the 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid moiety.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity/Application |
|---|---|---|---|---|---|
| 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid | Not explicitly listed | C9H8N2O2 | 176.17 | Carboxylic acid | CRTH2 antagonist precursor |
| 2-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid | 1894676-74-4 | C9H7BrN2O2 | 255.07 | Bromine, carboxylic acid | Kinase inhibitor intermediate |
| 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | 478677-93-9 | C9H6N2O3 | 190.16 | Ketone, carboxylic acid | Unknown (research chemical) |
| Fevipiprant | 872365-16-7 | C19H17F3N2O4S | 430.41 | Trifluoromethyl, sulfonyl | CRTH2 antagonist (asthma therapy) |
Biological Activity
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its implications in therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine moiety linked to an acetic acid functional group. This unique structure contributes to its biological activity by enhancing interactions with various biological targets.
Synthesis and Structure-Activity Relationships (SAR)
Recent studies have focused on synthesizing derivatives of pyrrolo[2,3-b]pyridine to explore their biological activities. For instance, research has demonstrated that modifications to the pyrrolo ring can significantly affect potency against specific targets such as phosphodiesterase 4B (PDE4B).
Table 1: SAR of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Modification | PDE4B IC50 (µM) | Comments |
|---|---|---|---|
| 11h | Parent compound | 0.48 | Selective inhibitor |
| Derived Compound A | Added methyl group | 0.75 | Moderate activity |
| Derived Compound B | Substituted phenyl group | 1.10 | Reduced potency |
The data indicate that certain substitutions can enhance the selectivity and potency of these compounds against PDE4B, which is crucial for treating inflammatory diseases.
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to pro-inflammatory stimuli. This suggests a potential role in managing conditions characterized by excessive inflammation.
PDE Inhibition
The compound acts primarily as a selective inhibitor of PDE4B. Inhibiting this enzyme can lead to increased levels of cyclic adenosine monophosphate (cAMP), which plays a vital role in regulating inflammatory responses.
Case Studies
A notable case study involved the evaluation of various pyrrolo derivatives in preclinical models for their efficacy in reducing inflammation. The results indicated that compounds with higher selectivity for PDE4B exhibited greater therapeutic effects in models of arthritis.
Table 2: Efficacy in Preclinical Models
| Study | Model Used | Compound Tested | Result |
|---|---|---|---|
| Study A | Carrageenan-induced edema | 11h | Significant reduction in paw swelling |
| Study B | LPS-stimulated macrophages | Derived Compound A | Decreased TNF-α levels |
Q & A
Q. What are the standard synthetic routes for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Route 1 : Reacting pyrrolo[2,3-b]pyridine derivatives with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃) in solvents like water or ethanol .
- Route 2 : Using Suzuki-Miyaura cross-coupling with boronic acids, catalyzed by Pd(PPh₃)₄, to introduce substituents to the pyrrolopyridine core . Key parameters include pH control (e.g., buffered to pH 6.5 using ammonium acetate ) and temperature optimization (e.g., reflux in EtOH/NaOH for hydrolysis ).
Q. What safety precautions are necessary when handling this compound?
- Avoid inhalation, skin contact, and prolonged exposure. Use fume hoods and personal protective equipment (PPE).
- Toxicity data may be limited, but analogous pyrrolopyridine derivatives require precautions due to potential mutagenicity .
- Store at room temperature in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., THF, dioxane) enhance coupling reactions, while aqueous bases improve hydrolysis efficiency .
- Catalyst loading : Pd(PPh₃)₄ at 5 mol% in Suzuki reactions achieves >80% yield for substituted derivatives .
- Purification : Reverse-phase chromatography (C18 columns) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How do structural modifications (e.g., substituent position) affect biological activity?
- Positional effects : Substitution at the pyrrolo[2,3-b]pyridine N1 position enhances binding to kinase targets (e.g., JAK inhibitors) compared to C3 derivatives .
- Functional groups : Carboxylic acid groups (as in the acetic acid side chain) improve solubility and enable conjugation to biomolecules .
- Case study : Methylation of the pyrrole nitrogen (e.g., 1-methyl derivatives) reduces metabolic degradation in hepatic studies .
Q. What analytical techniques are critical for confirming purity and structural integrity?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/ammonium acetate buffer for purity assessment (>99% by area normalization) .
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.2–8.5 ppm for aromatic protons in pyrrolopyridine ).
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 10.14 Å, β = 94.3°) validate planar aromatic cores .
Q. How can contradictions in reported synthetic yields or purities be resolved?
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere for Pd-catalyzed reactions ).
- Byproduct analysis : LC-MS identifies common impurities like dehalogenated intermediates or unreacted boronic acids .
- Case example : Discrepancies in hydrolysis yields (71–95%) for carboxylic acid derivatives may arise from pH control during workup (optimal pH 4.0 for precipitation ).
Q. What challenges arise in scaling up synthesis for preclinical studies?
- Solvent volume : Minimize THF/dioxane usage due to flammability; switch to ethanol/water mixtures .
- Catalyst removal : Filtration through Celite or activated charcoal reduces Pd residues to <10 ppm .
- Thermal stability : Monitor exothermic reactions (e.g., nitration at 0°C ) to prevent decomposition.
Q. How can byproducts or degradation products be identified and mitigated?
- Degradation pathways : Hydrolysis of the acetic acid side chain under acidic conditions generates pyrrolopyridine alcohols .
- Analytical strategies : Use HRMS and 2D NMR (COSY, HSQC) to characterize byproducts .
- Stabilization : Lyophilization or storage under nitrogen prevents oxidation of sensitive pyrrole rings .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
